1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane
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Overview
Description
1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane is an organic compound with the molecular formula C4H4BrF5O It is a halogenated ether, characterized by the presence of bromine, fluorine, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane typically involves the reaction of 1,1,2,2,2-pentafluoroethanol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C2H5OH+BrCH2CH2OH→C4H4BrF5O+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and alcohols.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with biological molecules. The ethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethoxyethane: Similar structure but lacks the fluorine atoms.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional methoxy group.
1-Bromo-2-(2-bromoethoxy)ethane: Contains an additional bromine atom.
Uniqueness
1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and stability
Properties
IUPAC Name |
1-(2-bromoethoxy)-1,1,2,2,2-pentafluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF5O/c5-1-2-11-4(9,10)3(6,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRNSHFJJFAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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